molecular formula C9H9NO2S2 B056019 Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 116170-84-4

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B056019
CAS No.: 116170-84-4
M. Wt: 227.3 g/mol
InChI Key: UOHGLSFLWKHJKB-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, also known as ECTC, is a versatile and widely used organic compound with a variety of applications in scientific research. It is a colorless and odorless liquid with a boiling point of 114.6°C and a melting point of -43°C. ECTC is a cyclic thiophene derivative with a cyano group attached at the 4-position and a carboxylate group at the 2-position. It is a highly polar compound that is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

This study focuses on the chemical recycling of poly(ethylene terephthalate) (PET), highlighting hydrolysis as a method to recover pure monomers for repolymerization. While not directly related to Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate, this research underlines the importance of chemical recycling processes in sustainability efforts, potentially offering insights into recycling or repurposing strategies for various chemicals, including complex organics and polymers (Karayannidis & Achilias, 2007).

Thiophene Derivatives Synthesis

This review discusses the synthesis of thiophene derivatives, a class of compounds where this compound could categorically belong. Thiophenes are critical in medicinal chemistry, offering a range of bioactivities such as antimicrobial and anticancer properties. The synthesis methods covered include modifications to established methods and novel approaches, underscoring the diversity and potential applications of thiophene derivatives in various fields, including drug development (Xuan, 2020).

Ethylene Production and Utilization

The review on carbon dioxide utilization, including conversion to valuable chemicals through carboxylation and reduction reactions, touches on aspects of sustainable chemistry relevant to a broad range of compounds, potentially including this compound. It highlights the conversion of CO2 into ethylene, showcasing the growing importance of utilizing greenhouse gases in chemical synthesis, which could provide context for the environmental and practical value of synthesizing or utilizing various chemical compounds (Alper & Orhan, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Future Directions

The future directions for the use of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate would depend on the specific applications of the compound. As a thiophene derivative, it may have potential uses in the development of new pharmaceuticals, agrochemicals, or materials .

Properties

IUPAC Name

ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-3-12-8(11)7-4-6(5-10)9(13-2)14-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHGLSFLWKHJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355692
Record name Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116170-84-4
Record name Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-CYANO-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 50 g (0.21 mol) of ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate in 500 mL of dimethylformamide under an argon atmosphere is heated to a temperature in the region of 60° C., and a solution of 71.1 mL (0.45 mol) of isopentyl nitrite in 100 mL of dimethylformamide is then introduced with stirring, while maintaining the temperature between 65 and 70° C. The reaction mixture is then stirred at a temperature in the region of 60° C. for 2.5 hours, and then cooled to a temperature in the region of 25° C. and stirred for one hour. The mixture is then treated with 1 L of ice-cold water and then stirred at a temperature in the region of 0° C. for one hour. The precipitate obtained is filtered off and then washed successively three times with 200 mL of water and three times with 200 mL of petroleum ether. 40.5 g (86%) of ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate are thus obtained, after drying under reduced pressure, in the form of a yellow crystalline powder melting at 100° C. MS-CI (NH3): 245(+)=(M+NH4)(+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
71.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three

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